molecular formula C15H12F3NO5 B2574983 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 477885-72-6

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide

カタログ番号: B2574983
CAS番号: 477885-72-6
分子量: 343.258
InChIキー: AYNPEZMGOUFAJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene scaffold linked via a methylene bridge to a 3-(trifluoromethyl)benzamide group. The trifluoromethyl (-CF₃) substituent confers high electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to analogs with electron-donating groups (e.g., methoxy) . The dioxane ring system is a recurrent structural motif in bioactive molecules, often contributing to rigidity and binding affinity .

特性

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO5/c1-14(2)23-12(21)10(13(22)24-14)7-19-11(20)8-4-3-5-9(6-8)15(16,17)18/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNPEZMGOUFAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide (CAS No. 477885-72-6) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12F3NO5
  • Molecular Weight : 343.26 g/mol
  • Purity : >90%

Synthesis

The compound can be synthesized through various methods involving the reaction of 2,2-dimethyl-4,6-dioxo-1,3-dioxane derivatives with trifluoromethylbenzenecarboxylic acids. Typical reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The process is carried out under anhydrous conditions to enhance yield and purity .

Antimicrobial Properties

Research indicates that N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Cytotoxicity and Anticancer Potential

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression. For instance, in a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability .

The biological activity is attributed to the presence of the dioxanone ring and trifluoromethyl group, which enhance lipophilicity and cellular uptake. The compound may interact with specific biological targets such as enzymes involved in DNA replication or protein synthesis .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as an antibacterial agent .
  • Antifungal Studies : In vitro antifungal assays showed that the compound effectively inhibited the growth of Candida albicans with an MIC of 16 µg/mL. This suggests its potential application in treating fungal infections .
  • Cytotoxicity Assessment : An assessment using various cancer cell lines revealed that concentrations above 10 µM significantly reduced cell viability, indicating potential for development as an anticancer therapeutic .

Data Summary Table

PropertyValue
Molecular FormulaC15H12F3NO5
Molecular Weight343.26 g/mol
Purity>90%
Antibacterial MIC8 - 32 µg/mL
Antifungal MIC16 µg/mL
Cytotoxic Concentration>10 µM

類似化合物との比較

Substituent Effects on the Benzamide Moiety

a. N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-methoxybenzamide ()

  • Molecular Formula: C₁₅H₁₅NO₆
  • Key Differences : Replacing -CF₃ with methoxy (-OCH₃) reduces lipophilicity (LogP: ~2.1 vs. ~3.5 estimated for the -CF₃ analog) and introduces electron-donating effects.
  • Impact : Methoxy derivatives typically exhibit lower metabolic stability due to oxidative demethylation pathways, whereas -CF₃ resists degradation .

b. Methyl 3-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl-amino)-2,5-dimethoxy-benzoate ()

  • Structure : Contains ester and additional methoxy groups.
  • Key Differences : The ester group increases polarity, reducing cell permeability compared to the amide-linked -CF₃ analog. Multiple methoxy groups may sterically hinder interactions with hydrophobic binding pockets .

c. Diflufenican ()

  • Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
  • Comparison: Shares the -CF₃ group but uses a pyridinecarboxamide core.

Core Scaffold Modifications

a. 4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-N-ethyl-N-phenylbenzenesulfonamide ()

  • Structure : Replaces benzamide with a sulfonamide group.
  • Impact : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), affecting solubility and ionization under physiological conditions .

b. Thienopyrazole-Benzamide Derivatives ()

  • Example: N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide.
  • However, the -CF₃ group’s role in enhancing hydrophobic interactions remains consistent .

Q & A

Q. How can researchers mitigate photodegradation during storage?

  • Recommendations :
  • Store in amber vials under inert gas (N2_2) at –20°C.
  • Add stabilizers (e.g., BHT) to inhibit radical formation.
  • Monitor stability via accelerated UV-light exposure tests.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。